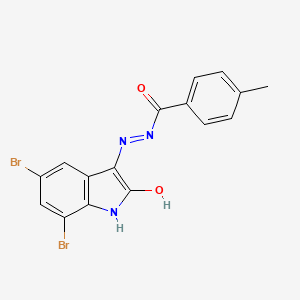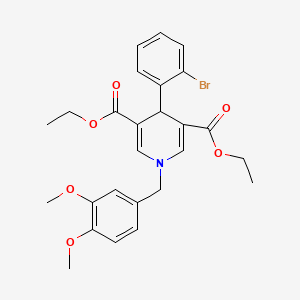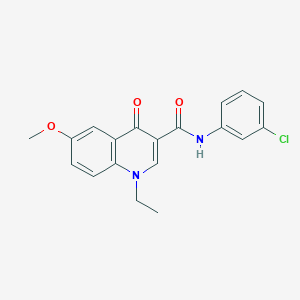
N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-methylbenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-methylbenzohydrazide, also known as DBIMB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-methylbenzohydrazide is not fully understood, but it is believed to involve the interaction with specific biomolecules, such as enzymes, receptors, and DNA. N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-methylbenzohydrazide has been reported to inhibit the activity of certain enzymes, such as topoisomerase and histone deacetylase, which are involved in DNA replication and gene expression. N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-methylbenzohydrazide has also been reported to bind to specific receptors, such as G-protein-coupled receptors, which are involved in cell signaling and communication.
Biochemical and Physiological Effects:
N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-methylbenzohydrazide has been shown to exhibit various biochemical and physiological effects, depending on the specific application and concentration used. In anti-cancer studies, N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-methylbenzohydrazide has been reported to induce cell cycle arrest and apoptosis, which are mechanisms of cell death. In anti-inflammatory studies, N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-methylbenzohydrazide has been reported to inhibit the production of pro-inflammatory cytokines, which are involved in inflammation and immune response. In metal ion detection studies, N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-methylbenzohydrazide has been reported to exhibit fluorescence quenching or enhancement, depending on the specific metal ion.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-methylbenzohydrazide has several advantages for lab experiments, such as its high purity, stability, and versatility. N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-methylbenzohydrazide can be easily synthesized and modified to suit specific experimental needs. However, N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-methylbenzohydrazide also has some limitations, such as its low solubility in water and limited availability in commercial sources. Therefore, careful consideration should be given to the experimental design and conditions when using N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-methylbenzohydrazide.
Direcciones Futuras
There are several future directions for the research and application of N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-methylbenzohydrazide. In medicinal chemistry, N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-methylbenzohydrazide could be further developed as a potential anti-cancer drug by optimizing its efficacy, selectivity, and toxicity. In biochemistry, N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-methylbenzohydrazide could be further explored as a fluorescent probe for detecting specific biomolecules, such as proteins and nucleic acids. In materials science, N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-methylbenzohydrazide could be further investigated as a building block for the synthesis of functional materials with specific properties, such as conductivity and catalytic activity. Overall, N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-methylbenzohydrazide has great potential for advancing scientific knowledge and innovation in various fields.
Métodos De Síntesis
The synthesis of N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-methylbenzohydrazide involves the reaction between 5,7-dibromoindoline-2,3-dione and 4-methylbenzohydrazide in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-methylbenzohydrazide by further reaction steps. The purity and yield of N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-methylbenzohydrazide can be improved by optimizing the reaction conditions, such as temperature, time, and solvent.
Aplicaciones Científicas De Investigación
N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-methylbenzohydrazide has shown potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-methylbenzohydrazide has been reported to exhibit anti-cancer, anti-inflammatory, and anti-bacterial activities. In biochemistry, N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-methylbenzohydrazide has been used as a fluorescent probe for detecting metal ions and as a ligand for metal complexes. In materials science, N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-methylbenzohydrazide has been used as a building block for the synthesis of functional materials, such as polymers and nanoparticles.
Propiedades
IUPAC Name |
N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Br2N3O2/c1-8-2-4-9(5-3-8)15(22)21-20-14-11-6-10(17)7-12(18)13(11)19-16(14)23/h2-7,19,23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLLCZITKMAQMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N=NC2=C(NC3=C2C=C(C=C3Br)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Br2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-cyclopropyl-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B6126903.png)
![2-amino-N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-6-methyl-4-pyrimidinecarboxamide](/img/structure/B6126911.png)
![4-(2,5-dimethoxyphenyl)-3,4-dihydropyrido[3',2':5,6]pyrimido[1,2-a]benzimidazole-2,5(1H,6H)-dione](/img/structure/B6126912.png)
![2-[(1-methyl-1H-indol-3-yl)methylene]-3-tricyclo[3.3.1.1~3,7~]dec-2-ylidenesuccinic acid](/img/structure/B6126917.png)
![1-(cyclohexylmethyl)-5-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B6126927.png)
![2-{1-benzyl-4-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6126934.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(5-quinolinylmethyl)-3-piperidinyl]propanamide](/img/structure/B6126944.png)

![1-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-4-(4-fluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B6126962.png)
![1-phenoxy-3-{[3-(1-piperidinyl)propyl]amino}-2-propanol dihydrochloride](/img/structure/B6126963.png)
![3-(4-chlorophenyl)-7-[3-(dimethylamino)propyl]-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6126967.png)

amino]methyl}-2-methoxyphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B6126972.png)
![methyl {[4-(sec-butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]thio}acetate](/img/structure/B6126975.png)